molecular formula C9H8ClFO2 B1352208 3-(4-Chloro-3-fluorophenyl)propionic acid CAS No. 881189-65-7

3-(4-Chloro-3-fluorophenyl)propionic acid

Cat. No.: B1352208
CAS No.: 881189-65-7
M. Wt: 202.61 g/mol
InChI Key: GDXMVKNNJGWZFN-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-fluorophenyl)propionic acid is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of propionic acid, where the propionic acid moiety is substituted with a 4-chloro-3-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-fluorophenyl)propionic acid typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-fluorophenyl)propionic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic reagents such as sodium azide or potassium cyanide.

Major Products

Scientific Research Applications

3-(4-Chloro-3-fluorophenyl)propionic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluorophenyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)propionic acid
  • 3-(4-Chlorophenyl)propionic acid
  • 3-(4-Bromophenyl)propionic acid

Comparison

3-(4-Chloro-3-fluorophenyl)propionic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity, biological activity, and physical properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXMVKNNJGWZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405493
Record name 3-(4-Chloro-3-fluorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881189-65-7
Record name 3-(4-Chloro-3-fluorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chloro-3-fluorophenyl)propanoic acid
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